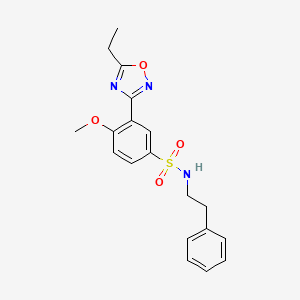
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide is not well understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. Additionally, the compound has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, the compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research on 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide. One of the future directions is to investigate the mechanism of action of the compound in more detail to better understand its anticancer activity. Additionally, studies could focus on optimizing the synthesis method of the compound to improve its bioavailability and efficacy. Furthermore, studies could investigate the potential of this compound in combination therapy with other anticancer agents to improve its therapeutic efficacy. Finally, studies could investigate the potential of this compound in other disease areas, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with 4-methoxy-N-phenethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-phenethylbenzenesulfonamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound acts by inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-18-21-19(22-26-18)16-13-15(9-10-17(16)25-2)27(23,24)20-12-11-14-7-5-4-6-8-14/h4-10,13,20H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKCHXWHFDIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)

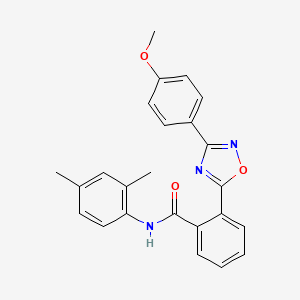

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
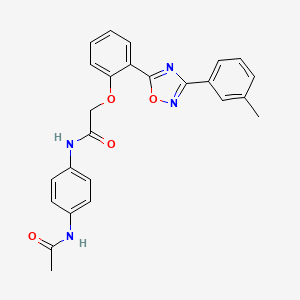

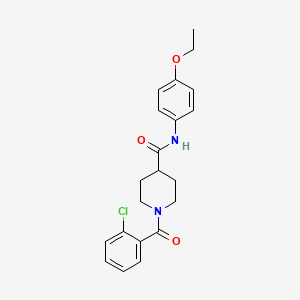
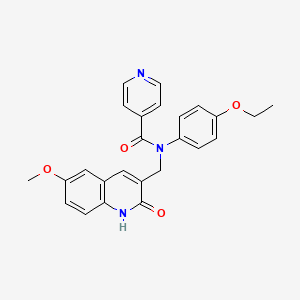

![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)

